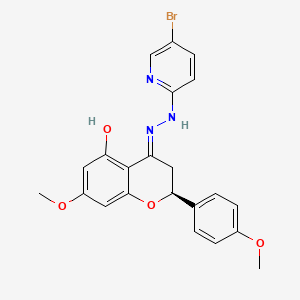

PCSK9 modulator-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PCSK9 modulator-2 is a potent modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism. This compound has an effective concentration (EC50) value of 202 nM and is primarily researched for its potential in lowering low-density lipoprotein cholesterol (LDL-C) levels, making it a promising candidate for the treatment of hyperlipidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCSK9 modulator-2 involves a series of chemical reactions designed to produce the desired molecular structure. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing small-molecule inhibitors like this compound often involve:

High-throughput screening: Identifying potential inhibitors through a cell-based screening platform.

Chemical synthesis: Using organic synthesis techniques to create the compound, followed by purification and characterization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:

Batch or continuous flow reactors: To control reaction conditions and scale up production.

Purification techniques: Such as crystallization, chromatography, and distillation to isolate the pure compound.

Quality control: Ensuring the final product meets regulatory standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

PCSK9 modulator-2 can undergo various chemical reactions, including:

Oxidation and reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity.

Substitution reactions: Where one functional group is replaced by another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Including transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield an alcohol.

Scientific Research Applications

PCSK9 modulator-2 has a wide range of scientific research applications, including:

Cardiovascular research: Investigating its potential to lower LDL-C levels and reduce the risk of cardiovascular diseases.

Cancer research: Exploring its role in modulating immune responses and its potential as a target for cancer therapy.

Metabolic disorders: Studying its effects on lipid and glucose metabolism.

Drug development: Serving as a lead compound for developing new therapies for hyperlipidemia and related conditions.

Mechanism of Action

PCSK9 modulator-2 exerts its effects by inhibiting the activity of PCSK9, a protein that promotes the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound increases the number of LDLR available to clear LDL-C from the bloodstream, thereby lowering cholesterol levels . The molecular targets and pathways involved include:

LDLR: Preventing its degradation and enhancing its activity.

Signaling pathways: Such as PI3K/Akt, MAPK, and Wnt/β-catenin, which are involved in cellular proliferation and survival.

Comparison with Similar Compounds

PCSK9 modulator-2 is unique compared to other PCSK9 inhibitors due to its small-molecule structure and oral bioavailability. Similar compounds include:

Alirocumab: A monoclonal antibody that inhibits PCSK9.

Evolocumab: Another monoclonal antibody targeting PCSK9.

Inclisiran: A small interfering RNA (siRNA) that reduces PCSK9 production.

These compounds differ in their mechanisms of action, administration routes, and pharmacokinetics, with this compound offering the advantage of oral administration and potentially broader applications in various diseases.

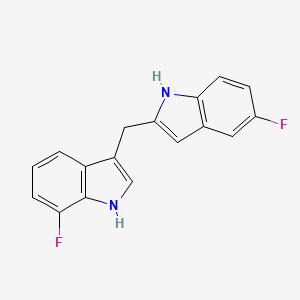

Properties

Molecular Formula |

C17H12F2N2 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

5-fluoro-2-[(7-fluoro-1H-indol-3-yl)methyl]-1H-indole |

InChI |

InChI=1S/C17H12F2N2/c18-12-4-5-16-10(6-12)7-13(21-16)8-11-9-20-17-14(11)2-1-3-15(17)19/h1-7,9,20-21H,8H2 |

InChI Key |

KEZWBVBCRCZTMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CC3=CC4=C(N3)C=CC(=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)

![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)

![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)

![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)

![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)